

An In-depth Technical Guide on the Physicochemical Properties of Enoxacin

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Compound of Interest				
Compound Name:	Enoxacin			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2][3] Structurally, it is a 1,8-naphthyridine derivative, distinguished by an ethyl group at the 1-position, a carboxyl group at the 3-position, an oxo substituent at the 4-position, a fluoro substituent at the 6-position, and a piperazin-1-yl group at the 7-position.[3] Primarily used in the treatment of urinary tract infections and gonorrhea, its efficacy is rooted in the inhibition of bacterial DNA synthesis.[2][3][4] Beyond its antibacterial properties, recent research has unveiled its potential in oncology, notably its ability to modulate microRNA (miRNA) processing and inhibit cancer-specific growth.[4]

This guide provides a comprehensive overview of the core physicochemical properties of **enoxacin**, detailed experimental protocols for their determination, and a visualization of its key signaling pathway interactions. All quantitative data are summarized for clarity and comparative analysis.

Core Physicochemical Properties of Enoxacin

The fundamental physicochemical characteristics of **enoxacin** are crucial for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the tables below.

Table 1: General and Chemical Identifiers



Property	Value	Reference
IUPAC Name	1-ethyl-6-fluoro-4-oxo-7- piperazin-1-yl-1,8- naphthyridine-3-carboxylic acid	[2]
CAS Number	74011-58-8	[2]
Chemical Formula	$C_{15}H_{17}FN_4O_3$ (Anhydrous) $C_{15}H_{17}FN_4O_3 \cdot 1.5H_2O$ (Sesquihydrate)	[1]
Molecular Weight	320.32 g/mol (Anhydrous) 329.33 g/mol (Sesquihydrate)	[1][3]
Appearance	White to light yellow powder/crystals	[1]

Table 2: Physicochemical Data

Property	Value	Method/Note	Reference
Melting Point	220–224 °C	[2]	
Boiling Point	569.9 ± 50.0 °C	Predicted	
Water Solubility	Insoluble		
3.43 g/L		-	
~10 mg/mL	In PBS (pH 7.2)	-	
50 mg/mL	In 1 M NaOH		
Partition Coefficient (logP)	-0.2	Ion-corrected	
-0.97	ALOGPS (Predicted)		•
Dissociation Constant (pKa)	5.31	Strongest Acidic (Predicted)	
8.68	Strongest Basic (Predicted)		



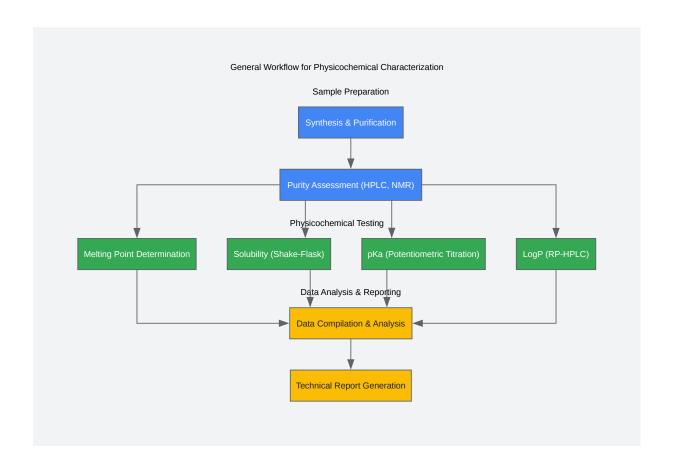
Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard methodologies for key experimental procedures.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the comprehensive physicochemical analysis of a compound like **enoxacin**.





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Caption: Workflow for Physicochemical Analysis.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity.[5]

 Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of



liquid) to the complete liquefaction of the solid is recorded as the melting point range.[5][6]

 Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a heating medium (oil bath or metal block).[5][7]

Procedure:

- A small amount of the dry, finely powdered enoxacin is packed into a capillary tube to a height of 1-2 mm.[7][8]
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]
- The assembly is placed in the heating bath of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[5]
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

- Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution.[10]
- Apparatus: Stoppered flasks or vials, an orbital shaker with temperature control, a centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[11]

Procedure:

 An excess amount of **enoxacin** is added to a series of vials containing the aqueous buffer of interest.[10]



- The vials are sealed and placed in a shaker bath, typically agitated at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[11][12]
- After equilibration, the samples are allowed to stand to permit the settling of excess solid.
- An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.22 μm filter)
 or centrifuged at high speed to remove any undissolved particles.[11]
- The concentration of **enoxacin** in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[11]
 [12]

Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[13][14][15]

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[13][15]
- Apparatus: A calibrated pH meter with a combination electrode, a burette, a magnetic stirrer, a constant temperature bath, and titration vessels.[13]
- Procedure:
 - A precise amount of **enoxacin** is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).
 [13]
 - The solution is made acidic (e.g., to pH 2) with a standard solution of HCl.[13]
 - The solution is then titrated with standardized NaOH solution, added in small, precise increments.[13]
 - After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.



- The titration continues until the pH reaches a basic value (e.g., pH 12).[13]
- A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.

Partition Coefficient (logP) Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation.[16][17]

- Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A linear relationship is established between the logarithm of the capacity factor (log k') of a series of standard compounds and their known logP values.
 The logP of the test compound is then interpolated from this calibration curve using its measured retention time.[16]
- Apparatus: An HPLC system equipped with a pump, injector, a reverse-phase column (e.g., C18), a UV detector, and a data acquisition system.[18]
- Procedure:
 - A set of reference compounds with known logP values spanning a relevant range is selected.
 - Isocratic elution is performed using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19]
 - The retention time (t_R) for each reference compound and the test compound (enoxacin) is measured. The column dead time (t_0) is determined using a non-retained compound.
 [18]
 - The capacity factor (k') is calculated for each compound using the formula: $k' = (t_R t_0) / t_0.[17]$



- A calibration curve is constructed by plotting the log k' of the reference compounds against their known logP values.
- The logP of enoxacin is calculated by substituting its log k' value into the regression equation derived from the calibration curve.[16]

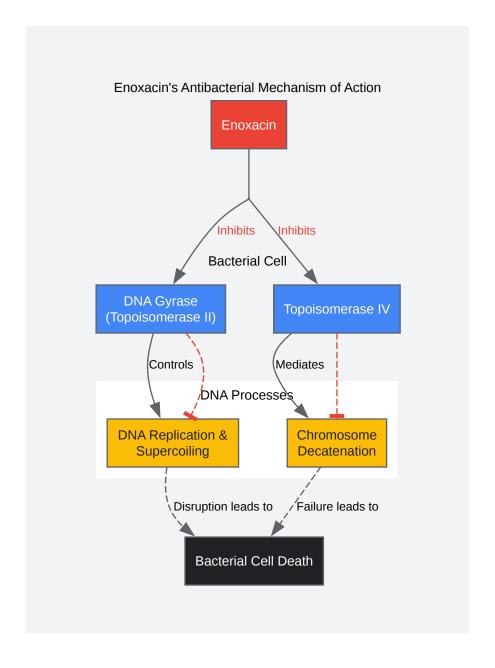
Signaling Pathway Involvement

Enoxacin's biological activity extends beyond simple antibacterial action, involving complex interactions with both bacterial and eukaryotic cellular machinery.

Mechanism of Antibacterial Action

The primary mechanism of action for **enoxacin**, like other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [2][20][21] These enzymes are critical for DNA replication, transcription, and repair.[2] By trapping the enzyme-DNA complex, **enoxacin** introduces double-strand breaks in the bacterial DNA, leading to a rapid bactericidal effect.[21][22]





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Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

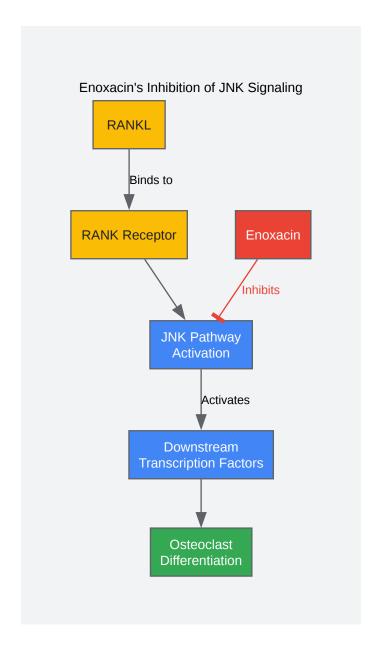
Modulation of Host Cell Signaling

Recent studies have revealed that **enoxacin** can also interact with eukaryotic cell pathways, contributing to its potential anti-inflammatory and anti-cancer effects.

Inhibition of JNK Signaling Pathway: Enoxacin has been shown to suppress
 osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the c-Jun N-terminal



kinase (JNK) signaling pathway, which is a part of the MAPK pathway.[23][24] This inhibition reduces the activity of downstream transcription factors essential for osteoclast differentiation.[23]



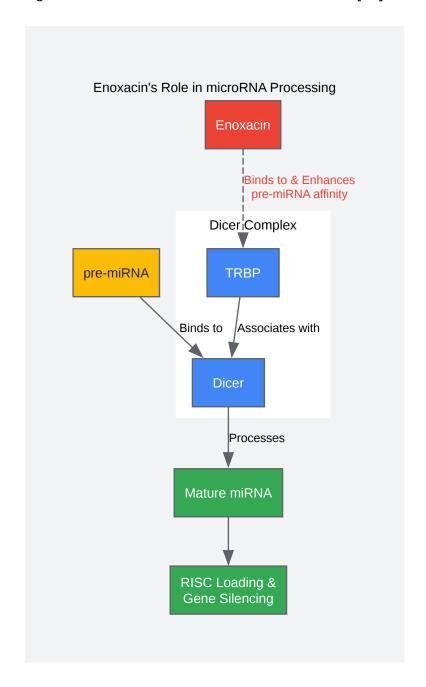
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Caption: **Enoxacin** suppresses the JNK signaling pathway.

• Enhancement of microRNA Processing: **Enoxacin** can bind to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is essential for miRNA maturation. [25][26] By binding to TRBP, **enoxacin** enhances its affinity for precursor-miRNAs (pre-



miRNAs), thereby promoting their processing into mature miRNAs.[27][28] This global enhancement of miRNA biogenesis can restore the expression of tumor-suppressor miRNAs, contributing to **enoxacin**'s observed anti-cancer effects.[25]



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Caption: **Enoxacin** enhances TRBP-mediated microRNA maturation.



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